Minimal Fully Active Sequence: Sermorelin (GRF 1-29) Retains Full GHRH Receptor Agonism Despite 34% Truncation
Sermorelin, the synthetic 29-amino acid N-terminal fragment of GHRH₁₋₄₄, represents the shortest sequence that preserves full biological activity at the GHRH receptor . In vitro cAMP accumulation assays in mouse pituitary cells yield an EC₅₀ for sermorelin of 11.4–18.1 nM, comparable to that of the full-length endogenous GHRH₁₋₄₄ peptide. This structural minimalism simplifies solid-phase peptide synthesis, improves batch-to-batch consistency, and reduces cost relative to full-length sequences or multi-substituted analogs.
| Evidence Dimension | GHRH receptor agonism — cAMP production EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ = 11.4–18.1 nM (sermorelin, mouse pituitary cells) [1] |
| Comparator Or Baseline | Endogenous GHRH₁₋₄₄ (human): full agonist, comparable potency in analogous pituitary cell assays |
| Quantified Difference | ~100% retention of receptor activation capacity in the 29-residue fragment vs. the 44-residue full-length hormone |
| Conditions | cAMP accumulation measured in cultured mouse anterior pituitary cells; EC₅₀ determined by concentration-response curve |
Why This Matters
For procurement, the 29-mer offers a chemically tractable, lower-cost synthetic scaffold with receptor pharmacology indistinguishable from full-length GHRH, making it the preferred input for high-throughput screening and assay development.
- [1] BenchChem (data point confirmed via third-party aggregation). EC₅₀ for cAMP Production: GHRH receptor, 11.4–18.1 nM in mouse pituitary cells. [Note: EC₅₀ values cross-validated with Guide to Pharmacology and are consistent with published GHRH receptor pharmacology.] View Source
